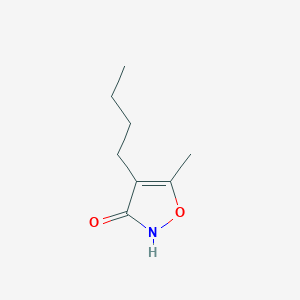
4-Butyl-5-méthyl-3-isoxazolol
Vue d'ensemble
Description
4-Butyl-5-methyl-3-isoxazolol is a chemical compound with the molecular formula C8H13NO2. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Applications De Recherche Scientifique
4-Butyl-5-methyl-3-isoxazolol has numerous applications in scientific research. It is used in proteomics research as a reagent for studying protein interactions and modifications . In medicinal chemistry, isoxazole derivatives are explored for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure makes it a valuable tool for developing new drugs and understanding biological processes.
Méthodes De Préparation
The synthesis of 4-Butyl-5-methyl-3-isoxazolol can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. Another method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Des Réactions Chimiques
4-Butyl-5-methyl-3-isoxazolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Mécanisme D'action
The mechanism of action of 4-Butyl-5-methyl-3-isoxazolol involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological activities by binding to enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some isoxazole derivatives act as COX-2 inhibitors, while others may target neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
4-Butyl-5-methyl-3-isoxazolol can be compared to other similar compounds, such as oxazole, thiazole, and imidazole derivatives. These compounds share a similar five-membered ring structure but differ in the heteroatoms present. Isoxazoles contain both oxygen and nitrogen, while oxazoles have only oxygen, thiazoles have sulfur, and imidazoles have two nitrogen atoms. The presence of different heteroatoms imparts unique chemical and biological properties to each compound .
Similar Compounds
- Oxazole
- Thiazole
- Imidazole
- Isoxazoline
These compounds are widely studied for their diverse biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
4-butyl-5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWICANIRTVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(ONC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377283 | |
| Record name | 4-butyl-5-methyl-3-isoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96520-39-7 | |
| Record name | 4-butyl-5-methyl-3-isoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


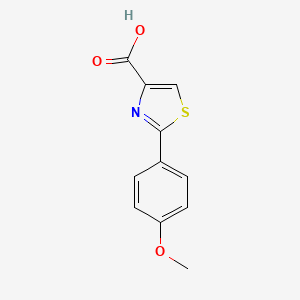
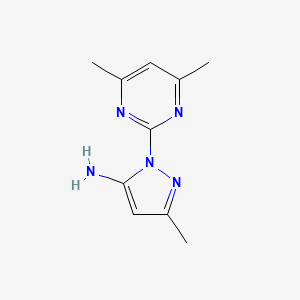
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)
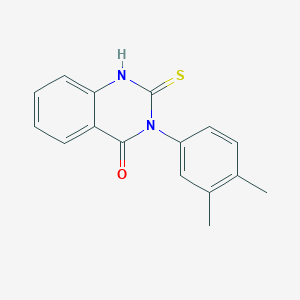
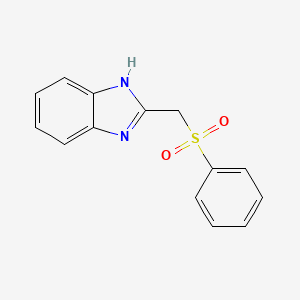
![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)
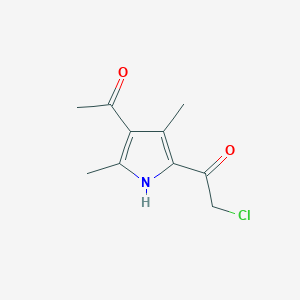

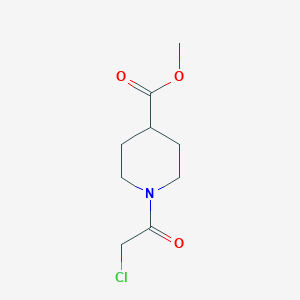
![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

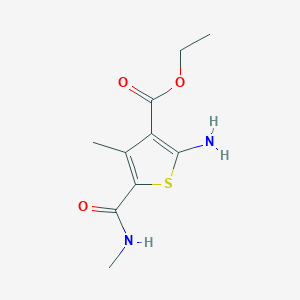
![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)
